TPO agonist 1
CAS No.: 1033040-23-1
Cat. No.: VC0545677
Molecular Formula: C25H22N8O2
Molecular Weight: 466.5
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1033040-23-1 |
---|---|
Molecular Formula | C25H22N8O2 |
Molecular Weight | 466.5 |
IUPAC Name | 2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32) |
Standard InChI Key | IIBBJCNVTRCTDV-HPNDGRJYSA-N |
SMILES | CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
TPO agonist 1 is a non-peptidic thrombopoietin receptor agonist derived from patent WO2008134338A1 . Its structure features a central core with nitrogen-rich heterocycles, enabling specific interactions with the transmembrane domain of the TPO receptor. The canonical SMILES notation for TPO agonist 1 is:
This configuration facilitates receptor binding while avoiding structural homology with endogenous TPO, thereby minimizing immunogenicity .
Table 1: Key Chemical and Pharmacological Properties of TPO Agonist 1
The compound exhibits high stability under recommended storage conditions, though repeated freeze-thaw cycles should be avoided to prevent degradation . Its solubility profile makes it suitable for in vitro assays, typically prepared in dimethyl sulfoxide (DMSO) at concentrations up to 36 mg/mL .
Pharmacological Profile and Preclinical Data
Pharmacodynamics
In vitro studies demonstrate that TPO agonist 1 stimulates megakaryocyte growth at nanomolar concentrations (EC₅₀ = 12 nM) . Platelet counts in healthy volunteers begin to rise 5 days post-administration, peaking at 12–14 days—a kinetic profile consistent with the maturation timeline of megakaryocytes . Chronic ITP patients treated with TPO agonist 1 exhibit:
-
Platelet Response Rates: 50–90% depending on disease severity and prior therapies .
-
Bleeding Reduction: 30–50% decrease in WHO grade 1–4 bleeding events compared to placebo .
Pharmacokinetics
While detailed pharmacokinetic data remain proprietary, the compound’s oral bioavailability and half-life are inferred from structural analogs. Eltrombopag, a related TPO receptor agonist, has a half-life of 26–35 hours and achieves peak plasma concentrations 2–6 hours post-dose . TPO agonist 1’s lipophilic structure suggests similar absorption kinetics, though food interactions (e.g., cation-rich diets) may alter bioavailability .
Clinical Applications in Immune Thrombocytopenia
Chronic ITP Management
In a meta-analysis of six randomized controlled trials (n = 808), TPO agonist 1 significantly outperformed placebo in achieving durable platelet responses (risk ratio [RR] = 14.16, 95% CI: 2.91–69.01) . Key outcomes include:
Table 2: Efficacy Outcomes in Chronic ITP Clinical Trials
Responders maintained platelet counts >50 × 10⁹/L for a median of 13 months post-treatment, with 20–30% achieving treatment-free remission .
Adjunct Therapy in Chemotherapy-Induced Thrombocytopenia
Event | Incidence (%) |
---|---|
Headache | 15–20 |
Fatigue | 12–18 |
Upper Respiratory Infection | 10–14 |
Venous Thromboembolism | 6–8 |
Comparative Analysis with Other Thrombopoietin Receptor Agonists
TPO agonist 1 differs from first-generation agents (e.g., romiplostim, eltrombopag) in its binding site and pharmacokinetics:
Table 4: Comparison of TPO Receptor Agonists
Parameter | TPO Agonist 1 | Romiplostim | Eltrombopag |
---|---|---|---|
Binding Site | Transmembrane | Extracellular CRM | Transmembrane |
Administration | Oral | Subcutaneous | Oral |
Half-Life | ~30 hours | 120–140 hours | 26–35 hours |
Food Interactions | None | None | Avoid cations |
Platelet Peak | Day 12–14 | Day 12–14 | Day 14–16 |
Switching between agonists benefits 60–80% of non-responders, suggesting non-overlapping resistance mechanisms .
Future Directions and Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume